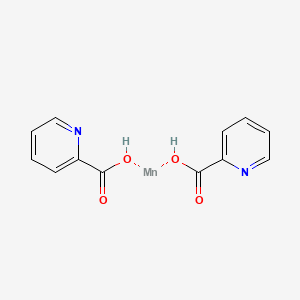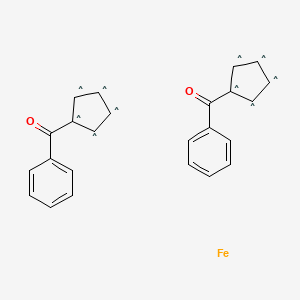
Ketone, cyclopentadienyl phenyl, iron deriv. (7CI); 1,1'-Dibenzoylferrocene; Dibenzoylferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dibenzoylferrocene is an organometallic compound with the molecular formula C24H18FeO2 and a molecular weight of 394.244 g/mol . It is a derivative of ferrocene, where two benzoyl groups are attached to the cyclopentadienyl rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
1,1’-Dibenzoylferrocene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of ferrocene using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds as follows:
Ferrocene+2Benzoyl ChlorideAlCl31,1’-Dibenzoylferrocene+2HCl
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The product is then purified through recrystallization or column chromatography.
Industrial production methods for 1,1’-Dibenzoylferrocene are similar but often involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1’-Dibenzoylferrocene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ferricenium ions, which are useful in electrochemical studies.
Reduction: Reduction reactions can convert it back to ferrocene or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzoyl groups or the cyclopentadienyl rings.
Common reagents used in these reactions include oxidizing agents like silver hexafluoroantimonate (Ag[SbF6]) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-Dibenzoylferrocene has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its stability and ability to undergo controlled reactions.
Industry: It is used in the development of new materials with unique electronic and magnetic properties.
Mécanisme D'action
The mechanism of action of 1,1’-Dibenzoylferrocene involves its ability to undergo redox reactions, which can alter its electronic structure and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through its benzoyl groups and iron center. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
1,1’-Dibenzoylferrocene is unique compared to other ferrocene derivatives due to the presence of two benzoyl groups. Similar compounds include:
1,1’-Diacetylferrocene: Contains acetyl groups instead of benzoyl groups, leading to different reactivity and applications.
Benzoylferrocene: Contains a single benzoyl group, making it less sterically hindered and more reactive in certain reactions.
1,1’-Dimethylferrocene: Contains methyl groups, which significantly alter its electronic properties and reactivity.
These compounds highlight the versatility of ferrocene derivatives and their potential for various applications.
Propriétés
Formule moléculaire |
C24H18FeO2 |
|---|---|
Poids moléculaire |
394.2 g/mol |
InChI |
InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H; |
Clé InChI |
HAAYOEOQZIDZLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)C(=O)[C]2[CH][CH][CH][CH]2.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




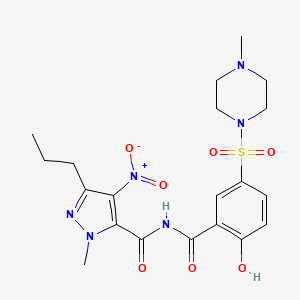
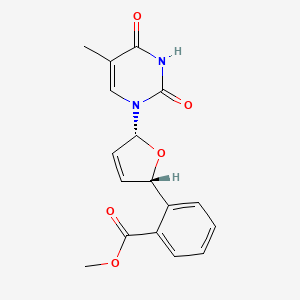
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
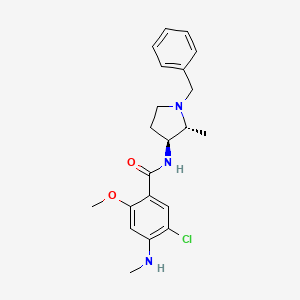
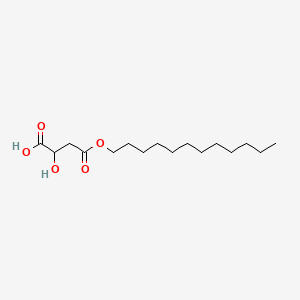



![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)


